7-Fluoro-2-(trifluoromethyl)-1H-indole
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Overview
Description
7-Fluoro-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative known for its unique chemical properties. The presence of both fluorine and trifluoromethyl groups in its structure imparts distinct electronic and steric characteristics, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the electrophilic fluorination of 2-(trifluoromethyl)-1H-indole using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-(trifluoromethyl)-1H-indole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Oxo derivatives of the indole.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
7-Fluoro-2-(trifluoromethyl)-1H-indole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-(trifluoromethyl)-1H-indole involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins, enzymes, or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 7-Fluoro-2-(4-methoxy-2-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one
- 7-Fluoro-2-(4-methoxy-3-(trifluoromethyl)benzylidene)-3,4-dihydronaphthalen-1(2H)-one
Uniqueness: Compared to similar compounds, 7-Fluoro-2-(trifluoromethyl)-1H-indole stands out due to its unique combination of fluorine and trifluoromethyl groups on the indole scaffold.
Properties
Molecular Formula |
C9H5F4N |
---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
7-fluoro-2-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H5F4N/c10-6-3-1-2-5-4-7(9(11,12)13)14-8(5)6/h1-4,14H |
InChI Key |
NJELGUFBWWMLKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)C(F)(F)F |
Origin of Product |
United States |
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